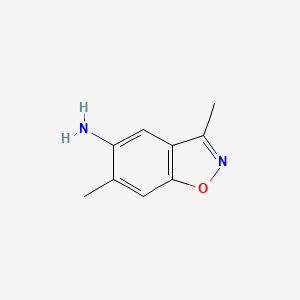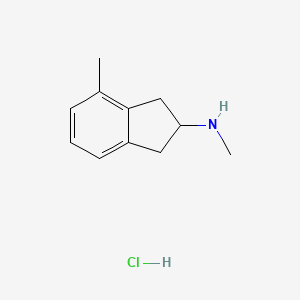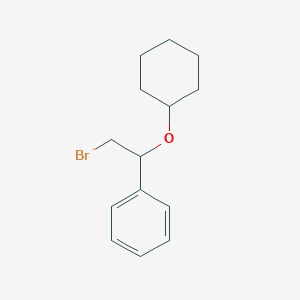
(3S)-3-amino-2,2-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-2,2-dimethylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-2,2-dimethylbutan-1-ol: The enantiomer of (3S)-3-amino-2,2-dimethylbutan-1-ol, with different stereochemistry.
3-amino-2-hydroxybutanoic acid: A compound with a similar structure but different functional groups.
3-amino-2,2-dimethylpropan-1-ol: A compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This makes it valuable in applications where chirality is crucial, such as in the development of chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Clave InChI |
LPYUXUILCKAQSG-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(C)(C)CO)N |
SMILES canónico |
CC(C(C)(C)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)

![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)



![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)

